Cas no 858440-45-6 (4-(morpholin-4-yl)butan-2-ol)
4-(morpholin-4-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-(morpholin-4-yl)butan-2-ol
-
4-(morpholin-4-yl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B498200-50mg |
4-(morpholin-4-yl)butan-2-ol |
858440-45-6 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B498200-100mg |
4-(morpholin-4-yl)butan-2-ol |
858440-45-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B498200-500mg |
4-(morpholin-4-yl)butan-2-ol |
858440-45-6 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-72530-0.05g |
4-(morpholin-4-yl)butan-2-ol |
858440-45-6 | 95% | 0.05g |
$64.0 | 2023-05-03 | |
| Enamine | EN300-72530-0.1g |
4-(morpholin-4-yl)butan-2-ol |
858440-45-6 | 95% | 0.1g |
$83.0 | 2023-05-03 | |
| Enamine | EN300-72530-0.25g |
4-(morpholin-4-yl)butan-2-ol |
858440-45-6 | 95% | 0.25g |
$116.0 | 2023-05-03 | |
| Enamine | EN300-72530-0.5g |
4-(morpholin-4-yl)butan-2-ol |
858440-45-6 | 95% | 0.5g |
$218.0 | 2023-05-03 | |
| Enamine | EN300-72530-1.0g |
4-(morpholin-4-yl)butan-2-ol |
858440-45-6 | 95% | 1g |
$314.0 | 2023-05-03 | |
| Enamine | EN300-72530-2.5g |
4-(morpholin-4-yl)butan-2-ol |
858440-45-6 | 95% | 2.5g |
$614.0 | 2023-05-03 | |
| Enamine | EN300-72530-5.0g |
4-(morpholin-4-yl)butan-2-ol |
858440-45-6 | 95% | 5g |
$908.0 | 2023-05-03 |
4-(morpholin-4-yl)butan-2-ol Suppliers
4-(morpholin-4-yl)butan-2-ol Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4-(morpholin-4-yl)butan-2-ol
Comprehensive Overview of 4-(morpholin-4-yl)butan-2-ol (CAS No. 858440-45-6): Properties, Applications, and Industry Insights
4-(morpholin-4-yl)butan-2-ol (CAS No. 858440-45-6) is a versatile organic compound gaining traction in pharmaceutical and chemical research. With its unique morpholine moiety and hydroxyl functional group, this compound serves as a critical intermediate in synthesizing bioactive molecules. Its molecular structure, C8H17NO2, combines hydrophilicity and lipophilicity, making it valuable for drug formulation and material science applications. Recent studies highlight its role in optimizing drug delivery systems, particularly in enhancing solubility profiles of APIs.
The growing demand for 4-(morpholin-4-yl)butan-2-ol correlates with advancements in green chemistry and sustainable synthesis. Researchers are exploring eco-friendly catalytic methods to produce this compound, addressing queries like "How to synthesize 4-(morpholin-4-yl)butan-2-ol with minimal waste?" – a frequent search term in academic databases. Its low toxicity profile (as per OECD guidelines) further positions it as a safer alternative to traditional solvents in cosmetic formulations and agrochemical adjuvants.
In pharmaceutical contexts, 858440-45-6 demonstrates promise as a chiral building block for CNS-targeting drugs. Patent analyses reveal its incorporation in experimental neuroprotective agents, sparking industry discussions on "Next-gen neurotherapeutics using morpholine derivatives." The compound's hydrogen-bonding capacity enables precise molecular interactions, a feature leveraged in crystal engineering for improved drug polymorph stability.
From a commercial perspective, 4-(morpholin-4-yl)butan-2-ol suppliers emphasize high-purity grades (>98%) to meet stringent GMP standards. Analytical techniques like HPLC-MS and NMR spectroscopy ensure batch consistency, addressing quality concerns raised in forums discussing "Reliable sources of CAS 858440-45-6." Storage recommendations typically specify argon atmosphere protection to prevent oxidation, a detail often overlooked in technical datasheets.
Emerging applications include its use in electronic materials as a polarity modifier for organic semiconductors. Materials scientists value its balanced dielectric properties, with recent publications exploring its role in flexible electronics – a hot topic aligning with searches for "Bio-compatible electronic materials 2024." This dual pharmaceutical/industrial utility drives cross-disciplinary innovation, reflected in collaborative projects between pharma and tech companies.
Regulatory landscapes for 858440-45-6 remain favorable, with REACH compliance facilitating EU market access. However, manufacturers monitor evolving ICH guidelines for potential updates to residual solvent limits. The compound's environmental fate data (e.g., ready biodegradability per OECD 301) satisfies sustainability-focused procurement policies, responding to increased searches for "ECO-friendly chemical alternatives."
Future research directions may explore 4-(morpholin-4-yl)butan-2-ol's potential in bioconjugation chemistry, particularly for antibody-drug conjugates (ADCs). Its pH-responsive behavior could enable targeted release mechanisms, a subject of interest in cancer therapy forums. Continuous process optimization (flow chemistry approaches) aims to address scalability challenges noted in current production methods.
858440-45-6 (4-(morpholin-4-yl)butan-2-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)